molecular formula C14H14N4 B12797638 2-(Diphenylmethylene)hydrazinecarboximidamide CAS No. 4353-44-0

2-(Diphenylmethylene)hydrazinecarboximidamide

Cat. No.: B12797638
CAS No.: 4353-44-0
M. Wt: 238.29 g/mol
InChI Key: DARIECBAYUCTAK-UHFFFAOYSA-N
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Description

2-(Diphenylmethylene)hydrazinecarboximidamide is a chemical compound with the molecular formula C14H14N4 It is known for its unique structure, which includes a diphenylmethylene group attached to a hydrazinecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylmethylene)hydrazinecarboximidamide typically involves the reaction of benzophenone with hydrazinecarboximidamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction parameters and using industrial-grade equipment. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylmethylene)hydrazinecarboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Substitution reactions can occur at the hydrazine or diphenylmethylene groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted products based on the reactants involved.

Scientific Research Applications

2-(Diphenylmethylene)hydrazinecarboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Diphenylmethylene)hydrazinecarboximidamide involves its interaction with molecular targets and pathways. For instance, it has been studied for its anticonvulsant activity, where it is believed to exert its effects through a presynaptic GABA-mediated mechanism . This involves the inhibition of GABA-T, which is validated by molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

4353-44-0

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

2-(benzhydrylideneamino)guanidine

InChI

InChI=1S/C14H14N4/c15-14(16)18-17-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H4,15,16,18)

InChI Key

DARIECBAYUCTAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NN=C(N)N)C2=CC=CC=C2

Origin of Product

United States

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